2-Ethyl-2-methyloxane-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyloxane-4-thiol is an organic compound with the molecular formula C8H16OS. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group, which imparts unique chemical properties to these compounds . This compound is known for its distinct odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methyloxane-4-thiol can be achieved through several methods. One common approach involves the reaction of an alkyl halide with a thiol reagent under basic conditions. For instance, the reaction of 2-ethyl-2-methyloxane with hydrogen sulfide (H2S) in the presence of a base like sodium hydroxide (NaOH) can yield this compound .
Industrial Production Methods: Industrial production of thiols often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired thiol compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-2-methyloxane-4-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products:
Oxidation: Disulfides
Substitution: Various substituted thiol derivatives
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyloxane-4-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-methyloxane-4-thiol involves its interaction with various molecular targets. The sulfhydryl group can form covalent bonds with metal ions and other electrophilic species. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Thiophene: A sulfur-containing heterocycle with applications in organic electronics and pharmaceuticals.
Thiazole: Another sulfur-containing heterocycle known for its biological activity.
Uniqueness: 2-Ethyl-2-methyloxane-4-thiol is unique due to its specific structure, which combines the properties of an oxane ring with a thiol group.
Eigenschaften
Molekularformel |
C8H16OS |
---|---|
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
2-ethyl-2-methyloxane-4-thiol |
InChI |
InChI=1S/C8H16OS/c1-3-8(2)6-7(10)4-5-9-8/h7,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
ONJHELOLFGMKQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(CCO1)S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.